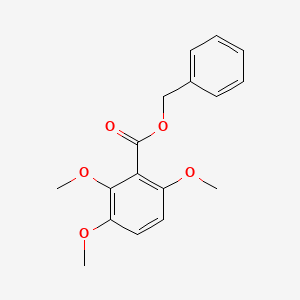

Benzyl 2,3,6-trimethoxybenzoate

Description

Benzyl 2,3,6-trimethoxybenzoate is a benzoic acid derivative characterized by a benzyl ester group and three methoxy substituents at the 2-, 3-, and 6-positions of the aromatic ring. This compound has been identified in natural sources, such as Brickellia veronicaefolia, where it exhibits smooth muscle relaxant and antinociceptive properties . Its structural uniqueness lies in the asymmetric arrangement of methoxy groups, which influences both its chemical reactivity and biological interactions.

Properties

CAS No. |

62458-49-5 |

|---|---|

Molecular Formula |

C17H18O5 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

benzyl 2,3,6-trimethoxybenzoate |

InChI |

InChI=1S/C17H18O5/c1-19-13-9-10-14(20-2)16(21-3)15(13)17(18)22-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |

InChI Key |

WKTUEASUPBAIPX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)OC)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2,3,6-trimethoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2,3,6-trimethoxybenzoic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,3,6-trimethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions

Major Products:

Oxidation: 2,3,6-trimethoxybenzoic acid.

Reduction: Benzyl 2,3,6-trimethoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Benzyl 2,3,6-trimethoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of benzyl 2,3,6-trimethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers: Methoxy Group Arrangement

The positions of methoxy groups on the benzoate ring critically determine molecular flexibility and steric interactions:

- Benzyl 2,3,6-trimethoxybenzoate : The asymmetric 2,3,6-substitution allows conformational flexibility, enabling dinuclear cluster formation in coordination chemistry. For example, copper(II) complexes with 2,3,6-trimethoxybenzoate form paddle-wheel clusters due to reduced steric hindrance compared to symmetrical analogs .

- Benzyl 2,4,6-trimethoxybenzoate : Symmetrical substitution at the 2,4,6-positions creates significant steric hindrance, limiting its ability to form stable coordination clusters .

- Methyl 3,4,5-trimethoxybenzoate : This isomer, with methoxy groups at the 3,4,5-positions, is a common precursor in antitumor agent synthesis. Its planar symmetry enhances π-π stacking in enzyme binding but reduces structural adaptability .

Table 1: Structural and Physical Properties

Smooth Muscle Relaxation

This compound (compound 13 in ) is part of a series of benzyl benzoates isolated from Brickellia veronicaefolia. Compared to analogs like benzyl 2,6-dimethoxybenzoate (compound 10) and 3-methoxybenzyl derivatives (compounds 11, 15), its unique 2,3,6-trimethoxy pattern enhances interactions with cellular targets, leading to superior inhibition of guinea-pig ileum contractions .

Antiproliferative and Cytotoxic Effects

- Butyl/isopentyl 3,4,5-trimethoxybenzoates: Alkyl esters with 3,4,5-substitution show moderate cytotoxicity against oral squamous cell carcinoma. Isopentyl derivatives (compound 6) are 2.3x more potent than butyl analogs (compound 5), highlighting the role of alkyl chain branching .

- The benzyl group may enhance membrane permeability compared to alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.